molecular formula C15H23NO2 B11483398 4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11483398
M. Wt: 249.35 g/mol
InChI Key: NBMYZCOPCXOODJ-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a spiro compound characterized by a unique structure that includes a piperidine ring and an oxaspirodecane moiety. Spiro compounds are known for their diverse biological activities and pharmaceutical properties, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions. One efficient method is the microwave-assisted multicomponent reaction, which includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide . This method is preferred due to its higher yields and shorter reaction times compared to conventional methods.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H23NO2/c1-12-7-3-6-10-16(12)13-11-14(17)18-15(13)8-4-2-5-9-15/h11-12H,2-10H2,1H3

InChI Key

NBMYZCOPCXOODJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=O)OC23CCCCC3

Origin of Product

United States

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